Folerogenin
Description
Folerogenin (C₁₆H₁₄O₆, molecular weight: 302.28 g/mol) is a naturally occurring O-methylated flavanone first isolated from Glycyrrhiza glabra (licorice) and Phellinus igniarius fungi . Its IUPAC name, (2R,3S)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one, highlights its stereochemistry and functional groups: two hydroxyl groups (positions 3 and 5), one methoxy group (position 7), and a 4-hydroxyphenyl substituent . This compound’s structure includes a benzopyran-4-one core, characteristic of flavanones, with a defined 2R,3S configuration .
Properties
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,15-18,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLGHWHSUZVUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Folerogenin typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method includes the use of a base-catalyzed reaction to form the benzopyran ring system. The reaction conditions often require temperatures ranging from 50°C to 100°C and may involve solvents such as ethanol or methanol .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Folerogenin undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is an oxidized derivative of this compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures around 25°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Various nucleophiles; temperatures around 50°C to 100°C.
Scientific Research Applications
Folerogenin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: this compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Folerogenin involves its interaction with specific molecular targets in the body. It has been shown to exert beta-blocking activity by reducing heart rate and blood pressure. This is achieved through its binding to beta-adrenergic receptors, inhibiting the effects of adrenaline and noradrenaline. Additionally, this compound may interact with other pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Folerogenin belongs to the flavanone subclass of flavonoids, which are distinguished by their saturated C2–C3 bond. Below is a comparative analysis with structurally related flavanones and flavones (Table 1):
Table 1: Structural and Physicochemical Comparison of this compound and Analogues
*logP values calculated using ChemAxon software .
Key Observations:
Methoxy Group Influence: this compound’s 7-OCH₃ group distinguishes it from non-methylated analogues like aromadendrin and naringenin. This substitution increases lipophilicity (logP = 1.78 vs.
Hydroxylation Patterns : Unlike eriodictyol, which has four hydroxyl groups, this compound’s three hydroxyl groups (positions 3, 5, and 4') balance polarity and bioavailability. Its moderate water solubility (0.54 g/L) exceeds sakuranetin (0.09 g/L), likely due to the 4'-hydroxyl group .
Analytical Differentiation
This compound’s LC-MS/MS fragmentation pattern (precursor ion m/z 303.1 → fragment ions m/z 285.1 [M-H-H₂O]⁻ and 177.1 [C₇H₅O₄]⁻) differs from analogues due to methoxy positioning. For example, sakuranetin (4'-OCH₃) shows a dominant m/z 151.0 fragment, absent in this compound .
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